(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Description
(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a bis-nitrophenyl-substituted piperazine derivative characterized by a methanone group linked to a 2-nitrophenyl ring and a piperazine moiety bearing a 4-nitrophenylsulfonyl group. Such features are critical in medicinal chemistry, as nitro groups often influence pharmacokinetic properties and target binding affinities .
Properties
Molecular Formula |
C17H16N4O7S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2-nitrophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16N4O7S/c22-17(15-3-1-2-4-16(15)21(25)26)18-9-11-19(12-10-18)29(27,28)14-7-5-13(6-8-14)20(23)24/h1-8H,9-12H2 |
InChI Key |
JQSYCRFQGGCESX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzoyl chloride with 4-(4-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and research findings:
| Compound Name | Substituents (R1, R2) | Molecular Weight | Melting Point (°C) | Yield (%) | Key Findings |
|---|---|---|---|---|---|
| (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone (Target) | R1 = 2-NO₂; R2 = 4-NO₂ | ~425.3* | N/A | N/A | Hypothesized high polarity; potential enzyme inhibition based on analogs . |
| (2-Chlorophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone | R1 = 2-Cl; R2 = 4-NO₂ | 409.84 | N/A | N/A | Structural analog with Cl substitution; reduced electron-withdrawing effects vs. NO₂ . |
| {4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}(4-nitrophenyl)methanone | R1 = 4-NO₂; R2 = 4-F | ~393.3* | N/A | N/A | Fluorine substitution may lower melting point and alter metabolic stability . |
| (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone | R1 = Benzhydryl; R2 = 4-NO₂ | ~585.6* | N/A | 45 | Carbonic anhydrase I inhibitor; bulky benzhydryl group may hinder synthesis yield . |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | R1 = 4-NH₂; R2 = Furan | ~327.4* | N/A | N/A | Reduced nitro to amino group enhances solubility but decreases stability . |
| SZ2 (Pyrimidine derivative with 2-NO₂ sulfonyl) | R1 = 2-NO₂; Pyrimidine core | 565.18 | 142–144 | High | Antiplasmodial activity via falcipain-2 inhibition; nitro critical for binding . |
*Calculated based on molecular formulas.
Physicochemical and Pharmacological Trends
- Melting Points: Nitro-containing derivatives generally exhibit higher melting points (e.g., 142–190°C in and ) compared to amino or alkyl-substituted analogs, which often exist as oils or lower-melting solids .
- Antiparasitic Activity : SZ2 () demonstrates that the (2-nitrophenyl)sulfonyl group enhances antiplasmodial efficacy, likely due to strong hydrogen bonding with parasitic enzymes .
- Enzyme Inhibition : Benzhydryl-substituted analogs () show that bulky groups improve selectivity for carbonic anhydrase isoforms, though they may reduce synthetic yields .
Biological Activity
The compound (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone , also known by its CAS number 349090-59-1, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, which is often associated with various biological activities, particularly in the realm of medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. A study by demonstrated that derivatives of nitrophenyl-piperazine compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties.
Anticancer Activity
The sulfonamide moiety in the structure is known for its role in anticancer activity. Studies have shown that compounds containing piperazine and sulfonamide groups can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related study highlighted the effectiveness of piperazine derivatives in targeting specific cancer cell lines .
The mechanism through which this compound exerts its biological effects may involve the inhibition of certain enzymes or receptors involved in cell signaling pathways. The nitro group is known to participate in redox reactions, potentially leading to oxidative stress in target cells, which can trigger apoptotic pathways .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
